Imidazo[1,2-a]pyrazin-8-amine is classified as a nitrogen-containing heterocycle. It has been identified in various studies as a scaffold for developing new drug candidates, particularly in targeting adenosine receptors and other biological pathways. The compound can be synthesized from various precursors, including 2-aminopyrazine and aryl aldehydes, often utilizing catalytic methods for efficient production.
The synthesis of imidazo[1,2-a]pyrazin-8-amine can be achieved through several methods, with notable techniques including:
The molecular structure of imidazo[1,2-a]pyrazin-8-amine consists of a fused pyrazine and imidazole ring system. The key features include:
Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically employed to confirm the structure and purity of synthesized compounds .
Imidazo[1,2-a]pyrazin-8-amine participates in various chemical reactions due to its nucleophilic nature:
The mechanism of action for imidazo[1,2-a]pyrazin-8-amine primarily involves its interaction with adenosine receptors:
Imidazo[1,2-a]pyrazin-8-amine exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in organic synthesis and medicinal chemistry.
Imidazo[1,2-a]pyrazin-8-amine has several scientific applications:
The core compound Imidazo[1,2-a]pyrazin-8-amine (CAS: 117718-88-4) follows systematic IUPAC naming conventions for fused bicyclic heterocycles. The parent scaffold consists of an imidazole ring fused to a pyrazine ring at bonds a (position 1,2 of imidazole) and b (positions a, b of pyrazine). The suffix "-8-amine" designates the amino group (-NH₂) at position 8 of the fused system. Its molecular formula is C₆H₆N₄ (molecular weight: 134.14 g/mol), with the canonical SMILES string NC₁=NC=CN₂C=CN=C₂₁ [1] [6] [9].
Isomeric variations arise from:
Table 1: Representative Derivatives and Nomenclature
Compound | IUPAC Name | Molecular Formula | Key Substituents |
---|---|---|---|
Core scaffold | Imidazo[1,2-a]pyrazin-8-amine | C₆H₆N₄ | H (parent) |
S-13414708 | N-Methyl-3-(4-phenylphenyl)imidazo[1,2-a]pyrazin-8-amine | C₁₉H₁₆N₄ | N-CH₃, 3-(biphenyl-4-yl) |
CID 11310772 | N-Methyl-3-(thiophen-2-yl)imidazo[1,2-a]pyrazin-8-amine | C₁₁H₁₀N₄S | N-CH₃, 3-(thienyl) |
CID 3088363 | 6-Bromo-N-ethylimidazo[1,2-a]pyrazin-8-amine | C₈H₉BrN₄ | N-C₂H₅, 6-Br |
X-ray diffraction studies of Imidazo[1,2-a]pyrazin-8-amine derivatives bound to biological targets reveal precise conformational details. In co-crystals with PTK6 kinase (PDB: 5H2U), a derivative adopts a planar configuration with slight deviations (≤5°) at C3 substituents. The 1.70 Å resolution structure shows the scaffold occupies the ATP-binding pocket via:
The dihedral angle between the scaffold and C3-aryl groups (e.g., biphenyl) ranges from 165.2° to 179.3°, indicating moderate torsional flexibility. Electron density maps confirm coplanarity of the bicyclic core (RMSD: 0.2 Å), while solvated structures (e.g., hydrated forms) exhibit stable lattice packing [2] [8].
Table 2: Crystallographic Parameters for Key Complexes
Parameter | PTK6/IPA Derivative (1.70 Å) | PTK6/Dasatinib (2.24 Å) | Aurora-A/IPA (2.0 Å) |
---|---|---|---|
Resolution | 1.70 Å | 2.24 Å | 2.0 Å |
Binding Pocket | ATP site (DFG-in) | Adjacent to gatekeeper | Catalytic cleft |
H-Bond Interactions | 3 (scaffold-target) | 2 | 4 |
Dihedral Angle (Scaffold-Substituent) | 174.9° | 178.5° | 168.2° |
Imidazo[1,2-a]pyrazines exhibit distinct advantages over analogous heterocycles like Imidazo[1,2-a]pyridines in drug design:
Notably, replacing pyrazine with pyrimidine (e.g., imidazo[1,2-c]pyrimidine) alters dipole moments (5.2 D vs. 4.1 D), impacting solvation and membrane permeability. Biphenyl-substituted imidazo[1,2-a]pyrazines (e.g., S-13414708) show enhanced activity in cholinesterase assays (IC₅₀: 79 µM) over pyridine variants (IC₅₀: >100 µM), attributed to deeper occupation of the peripheral anionic site [8] [10].
Table 3: Structural and Functional Comparison of Key Heterocycles
Property | Imidazo[1,2-a]pyrazine | Imidazo[1,2-a]pyridine | Imidazo[1,2-c]pyrimidine |
---|---|---|---|
Ring System | Imidazole + Pyrazine | Imidazole + Pyridine | Imidazole + Pyrimidine |
H-Bond Acceptors | 3 N atoms | 2 N atoms | 3 N atoms |
Dipole Moment (Calculated) | 4.1 D | 3.3 D | 5.2 D |
Kinase Inhibition (Avg. IC₅₀) | 8 nM (PTK6) | 350 nM (Aurora-A) | 42 nM (CDK2) |
Cholinesterase Inhibition | IC₅₀: 79 µM (AChE) | IC₅₀: >100 µM (AChE) | Not reported |
These structural nuances underscore imidazo[1,2-a]pyrazine’s versatility in targeting diverse enzymes through tailored electronic and steric modulation [2] [5] [8].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: